(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride
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Overview
Description
(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride is an organic compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H).
Amino Acid Derivative Formation: The pyrazole derivative is then reacted with a suitable amino acid precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-trifluoromethyl-2-aminopyrimidine: Known for its dual inhibition of FLT3 and CHK1 kinases.
5-trifluoromethyl-2-formylphenylboronic acid: Exhibits antimicrobial activity against various bacterial strains.
Uniqueness
(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoicacidhydrochloride is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H9ClF3N3O2 |
---|---|
Molecular Weight |
259.61 g/mol |
IUPAC Name |
(2S)-2-amino-3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H8F3N3O2.ClH/c8-7(9,10)5-3(2-12-13-5)1-4(11)6(14)15;/h2,4H,1,11H2,(H,12,13)(H,14,15);1H/t4-;/m0./s1 |
InChI Key |
BSTLFRHHNSIEKB-WCCKRBBISA-N |
Isomeric SMILES |
C1=NNC(=C1C[C@@H](C(=O)O)N)C(F)(F)F.Cl |
Canonical SMILES |
C1=NNC(=C1CC(C(=O)O)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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